molecular formula C10H11ClO2 B2746968 3-(3-Chloro-4-methylphenyl)propanoic acid CAS No. 878466-41-2

3-(3-Chloro-4-methylphenyl)propanoic acid

Cat. No. B2746968
CAS RN: 878466-41-2
M. Wt: 198.65
InChI Key: QJDLNVLYXJZKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-methylphenyl)propanoic acid is a chemical compound that belongs to the class of phenylpropanoic acids . It is a solid substance and has a molecular weight of 198.65 .


Molecular Structure Analysis

The molecular formula of this compound is C10H11ClO2 . The InChI Key is PCLIPGMIRVJYFB-UHFFFAOYSA-N . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms in the molecule.

Scientific Research Applications

Polymer Enhancement

3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been utilized in the synthesis of polybenzoxazine, offering a sustainable alternative to phenol for incorporating benzoxazine functionalities into aliphatic –OH bearing molecules or macromolecules. This innovation paves the way for numerous applications in materials science, highlighting the potential for 3-(3-Chloro-4-methylphenyl)propanoic acid derivatives in similar contexts (Acerina Trejo-Machin et al., 2017).

Asymmetric Synthesis

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, has been accomplished using Saccharomyces cerevisiae reductase with high enantioselectivity. This process demonstrates the potential application of this compound in producing chiral intermediates for pharmaceuticals (Y. Choi et al., 2010).

Organic Electronics

Modifications of PCBM, a fullerene derivative, demonstrate the role of chemical derivatives, including those related to this compound, in enhancing the performance of polymer solar cells. These findings suggest the compound's potential utility in developing materials for organic electronics (J. Mikroyannidis et al., 2011).

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDLNVLYXJZKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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